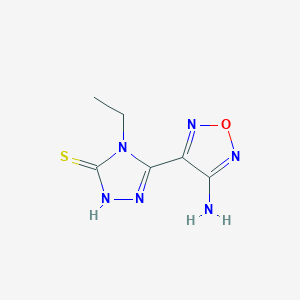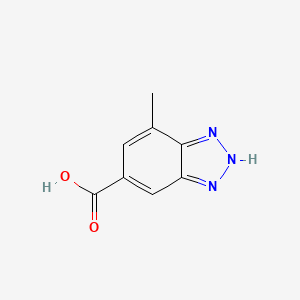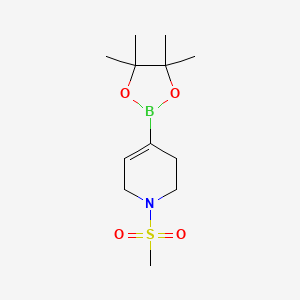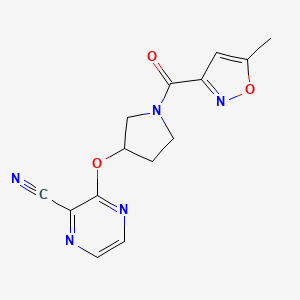![molecular formula C19H16N4O4 B2781725 N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 899954-18-8](/img/structure/B2781725.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as MPN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPN is a selective inhibitor of the protein kinase CK2, which plays an important role in regulating various cellular processes.
Mechanism of Action
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide selectively inhibits the activity of CK2 by binding to its ATP-binding site. CK2 is a serine/threonine protein kinase that phosphorylates various target proteins involved in cellular processes. By inhibiting CK2, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide disrupts the phosphorylation of these target proteins, leading to various cellular effects such as cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a selective inhibitor of CK2 and has minimal off-target effects. It is also relatively stable and can be easily synthesized and purified. However, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain assays. In addition, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has not been extensively studied in vivo, and its potential toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for the study of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. Another area of research is the investigation of the potential therapeutic uses of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in cancer and inflammatory diseases. In addition, the in vivo pharmacokinetics and toxicity of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide need to be further studied to determine its potential as a therapeutic agent. Finally, the development of new assays and techniques for studying the activity of CK2 and its inhibitors will be important for advancing the field of CK2 research.
Synthesis Methods
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(6-methoxypyridazin-3-yl)aniline to form N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential use in scientific research. It is a selective inhibitor of CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines and has potential as a therapeutic agent for cancer. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOZPWGIUREEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)

![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)